ETHYL 5-[3-(3,4-DIMETHOXYPHENYL)PROPANAMIDO]-1-BENZOTHIOPHENE-2-CARBOXYLATE
Overview
Description
ETHYL 5-[3-(3,4-DIMETHOXYPHENYL)PROPANAMIDO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring The compound also contains an ethyl ester group, a propanamido group, and two methoxy groups attached to the phenyl ring
Preparation Methods
The synthesis of ETHYL 5-[3-(3,4-DIMETHOXYPHENYL)PROPANAMIDO]-1-BENZOTHIOPHENE-2-CARBOXYLATE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, and a base like sodium hydride (NaH). The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
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Introduction of the Propanamido Group: : The propanamido group can be introduced through an amide coupling reaction. This involves reacting the benzothiophene derivative with 3-(3,4-dimethoxyphenyl)propanoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 5-[3-(3,4-DIMETHOXYPHENYL)PROPANAMIDO]-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ester group to an alcohol.
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Substitution: : The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to form phenols or other substituted derivatives.
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Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Scientific Research Applications
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Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
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Biology: : It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
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Medicine: : The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, which can be explored in drug discovery and development.
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Industry: : It can be used in the development of new materials, such as polymers or liquid crystals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[3-(3,4-DIMETHOXYPHENYL)PROPANAMIDO]-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the presence of the benzothiophene core and the methoxy groups may enhance its binding affinity to certain protein targets, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
ETHYL 5-[3-(3,4-DIMETHOXYPHENYL)PROPANAMIDO]-1-BENZOTHIOPHENE-2-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:
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Ethyl 3-(3,4-dimethoxyphenyl)propionate:
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Benzothiophene-2-carboxylic acid: : This compound contains the benzothiophene core but lacks the ethyl ester and the propanamido group, leading to different reactivity and biological activities.
Properties
IUPAC Name |
ethyl 5-[3-(3,4-dimethoxyphenyl)propanoylamino]-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-4-28-22(25)20-13-15-12-16(7-9-19(15)29-20)23-21(24)10-6-14-5-8-17(26-2)18(11-14)27-3/h5,7-9,11-13H,4,6,10H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWHDIHFSJRPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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